molecular formula C16H24O4 B12587072 (3,4-dihydroxyphenyl) decanoate CAS No. 630128-59-5

(3,4-dihydroxyphenyl) decanoate

Cat. No.: B12587072
CAS No.: 630128-59-5
M. Wt: 280.36 g/mol
InChI Key: KXZHZLOOWKEVAH-UHFFFAOYSA-N
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Description

(3,4-Dihydroxyphenyl) decanoate is an ester compound derived from the combination of a decanoic acid and a (3,4-dihydroxyphenyl) group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl groups and a long aliphatic chain imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroxyphenyl) decanoate typically involves the esterification of decanoic acid with (3,4-dihydroxyphenyl) methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of biocatalysts, such as lipases, can also be explored for a more environmentally friendly synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroxyphenyl) decanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemistry

In chemistry, (3,4-dihydroxyphenyl) decanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of esterified phenolic compounds on cellular processes. It can also serve as a model compound for understanding the metabolism of similar esters in living organisms.

Medicine

In medicine, this compound has potential applications as a drug delivery agent. Its ability to form stable esters with various drugs can improve the solubility and bioavailability of therapeutic agents.

Industry

In the industrial sector, this compound can be used in the formulation of cosmetics and personal care products. Its antioxidant properties make it a valuable ingredient in products aimed at protecting the skin from oxidative damage.

Mechanism of Action

The mechanism of action of (3,4-dihydroxyphenyl) decanoate involves its interaction with cellular membranes and enzymes. The hydroxyl groups can form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydroxyphenyl) acetic acid
  • (3,4-Dihydroxyphenyl) propanoic acid
  • (3,4-Dihydroxyphenyl) butanoic acid

Uniqueness

Compared to its analogs, (3,4-dihydroxyphenyl) decanoate has a longer aliphatic chain, which imparts greater hydrophobicity and allows for better interaction with lipid membranes. This unique feature makes it particularly useful in applications where membrane interaction is crucial, such as drug delivery and cosmetic formulations.

Properties

CAS No.

630128-59-5

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

(3,4-dihydroxyphenyl) decanoate

InChI

InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-16(19)20-13-10-11-14(17)15(18)12-13/h10-12,17-18H,2-9H2,1H3

InChI Key

KXZHZLOOWKEVAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC(=C(C=C1)O)O

Origin of Product

United States

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